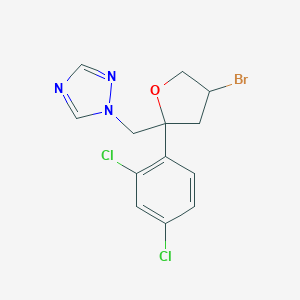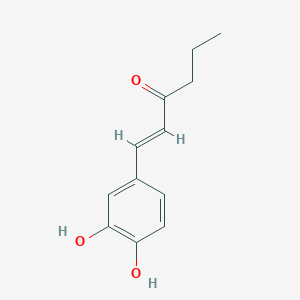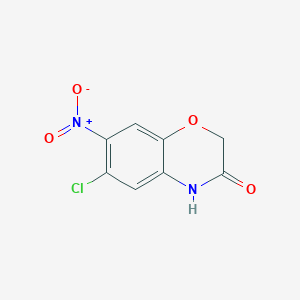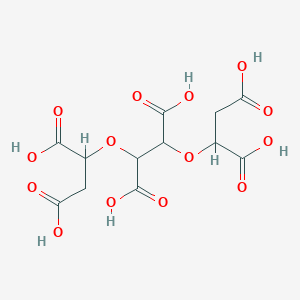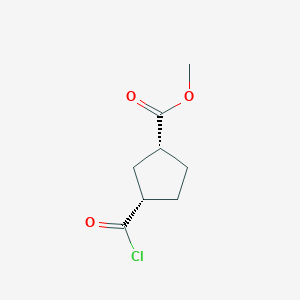![molecular formula C11H16N2 B039965 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine CAS No. 111609-54-2](/img/structure/B39965.png)
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is a heterocyclic compound that has gained attention in the scientific community for its potential use in the pharmaceutical industry. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. These biochemical and physiological effects suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could have potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine in lab experiments is its high purity and yield. The synthesis method has been optimized for efficiency and reliability, making it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it interacts with cells and to optimize its potential therapeutic applications.
Future Directions
There are several future directions for research on 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine. One direction is to further investigate its mechanism of action and how it interacts with cells. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on optimizing the synthesis method for increased yield and purity. Overall, 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine shows promising potential for drug development and warrants further investigation.
Synthesis Methods
The synthesis of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine involves the reaction of 1,2-diaminocyclohexane with 2-acetyl-1-methylpyrrole in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.
Scientific Research Applications
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine has been studied for its potential use in the pharmaceutical industry. It has been found to have antitumor, antiviral, and antibacterial properties. Studies have shown that it can inhibit the growth of cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could be a promising candidate for drug development.
properties
CAS RN |
111609-54-2 |
|---|---|
Product Name |
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine |
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-4-10-11-6-5-9(2)13(11)8-7-12-10/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
FKCPJTYQTBMDOM-UHFFFAOYSA-N |
SMILES |
CCCC1=NCCN2C1=CC=C2C |
Canonical SMILES |
CCCC1=NCCN2C1=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
